Ethyl Quetiapine-d5 Ethyl Quetiapine-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205994
InChI:
SMILES:
Molecular Formula: C₂₃H₂₄D₅N₃O₂S
Molecular Weight: 416.59

Ethyl Quetiapine-d5

CAS No.:

Cat. No.: VC0205994

Molecular Formula: C₂₃H₂₄D₅N₃O₂S

Molecular Weight: 416.59

* For research use only. Not for human or veterinary use.

Ethyl Quetiapine-d5 -

Specification

Molecular Formula C₂₃H₂₄D₅N₃O₂S
Molecular Weight 416.59

Introduction

Chemical Properties and Structure

Ethyl Quetiapine-d5 possesses distinct chemical and physical properties that make it suitable for research applications. These properties are summarized in the following table:

PropertySpecification
Chemical NameEthyl Quetiapine-d5
Synonyms11-[4-[2-(2-Ethoxyethoxy)ethyl]-1-piperazinyl]dibenzo[b,f] thiazepine-d5
CAS NumberNot Assigned
Molecular FormulaC23H24D5N3O2S
Molecular Weight416.59
Physical StatePowder
Purity98%
Compatible SolventsChloroform, Dichloromethane, DMSO
Storage Conditions2-8°C, Protected from air and light

The structural foundation of Ethyl Quetiapine-d5 centers on the dibenzothiazepine ring system characteristic of quetiapine. This tricyclic structure features a seven-membered central ring containing a nitrogen and sulfur atom, fused with two benzene rings. The piperazine moiety attached to the dibenzothiazepine core contains an ethoxy-ethyl substituent, with five deuterium atoms strategically incorporated into the molecule . This specific configuration allows the compound to function effectively as a stable isotope-labeled internal standard.

Applications in Research

Ethyl Quetiapine-d5 serves multiple critical functions in pharmaceutical research and development. Its primary application lies in analytical chemistry, particularly in the development and validation of quantitative methods for determining quetiapine concentrations in biological matrices.

Analytical Chemistry Applications

As an isotope-labeled impurity of Quetiapine Hemifumarate, Ethyl Quetiapine-d5 provides researchers with a valuable internal standard for chromatographic analyses. The incorporated deuterium atoms create a mass shift that allows for clear differentiation from the parent compound while maintaining nearly identical chemical behavior in separation techniques. This property makes it invaluable in:

  • Liquid chromatography-mass spectrometry (LC-MS) method development

  • Bioanalytical validation procedures

  • Therapeutic drug monitoring

  • Pharmacokinetic studies

  • Quality control processes in pharmaceutical manufacturing

The compound's structural similarity to quetiapine, combined with its distinct mass spectral profile, allows analytical chemists to develop highly sensitive and specific quantification methods that can accurately measure quetiapine levels even in complex biological matrices such as plasma, serum, or tissue homogenates .

Pharmaceutical Research

Beyond analytical applications, Ethyl Quetiapine-d5 plays important roles in broader pharmaceutical research, including:

  • Investigation of quetiapine metabolism pathways

  • Studies examining drug-drug interactions

  • Research into quetiapine's absorption, distribution, metabolism, and excretion (ADME) properties

  • Development and validation of stability-indicating methods

These applications contribute significantly to the comprehensive understanding of quetiapine's pharmacological behavior and support continued refinement of its therapeutic applications.

Comparison with Quetiapine

Ethyl Quetiapine-d5 exhibits properties that both parallel and diverge from its parent compound, quetiapine. Understanding these similarities and differences is essential for researchers utilizing this deuterated analog in their work.

Structural Comparison

Research Findings

Scientific investigations utilizing Ethyl Quetiapine-d5 have contributed valuable insights to the pharmaceutical literature, particularly in the realm of analytical method development.

Analytical Method Development

Research publications have documented the use of deuterated quetiapine analogs in the development of sensitive and specific analytical methods. These studies have demonstrated that isotope-labeled internal standards like Ethyl Quetiapine-d5 significantly improve method precision and accuracy, particularly for complex biological matrices.

Bharathi et al. (2008) reported research focusing on the development of analytical methods for quetiapine, highlighting the importance of deuterated analogs in achieving reliable quantitation . Their work demonstrated how isotope-labeled compounds can compensate for matrix effects and improve the robustness of analytical procedures.

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